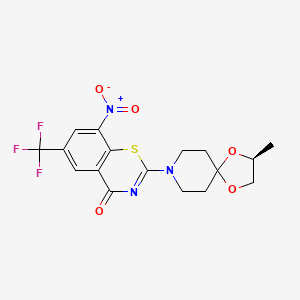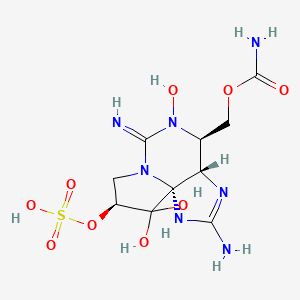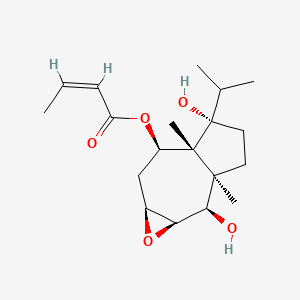
BTZ043
Overview
Description
BTZ-043 is a compound belonging to the benzothiazinone class, known for its potent anti-tuberculosis activity. It has shown significant promise in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound works by targeting a specific enzyme crucial for the bacterial cell wall synthesis, making it a potential candidate for new tuberculosis treatments .
Mechanism of Action
- DprE1 is essential for the synthesis of D-Arabinofuranose , a component of arabinogalactan and arabinomannan in the mycobacterial cell wall .
- Without D-Arabinofuranose, the mycobacterial cell wall cannot be properly assembled, leading to cell death .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
BTZ043 inhibits mycobacterial cell wall formation by covalently binding an essential cysteine in the catalytic pocket of decaprenylphosphoryl-β- d -ribose oxidase (DprE1) . This interaction blocks the formation of decaprenylphosphoryl-β- d -arabinose, a precursor for the synthesis of arabinans .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. In studies, this compound-treated guinea pigs had reduced and less necrotic granulomas than vehicle-treated controls . It also significantly reduced the bacterial burden at the site of infection and in the draining lymph node and spleen .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DprE1, an enzyme critical for the synthesis of arabinans in the mycobacterial cell wall . By binding to a crucial cysteine in the catalytic pocket of DprE1, this compound prevents the formation of decaprenylphosphoryl-β- d -arabinose .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, this compound-treated guinea pigs showed reduced and less necrotic granulomas over time compared to controls .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In preclinical toxicology studies, this compound showed a low toxicologic potential and was well tolerated up to 170 mg/kg (NOAEL) in rats over 28 days .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with DprE1, an enzyme involved in the synthesis of arabinans in the mycobacterial cell wall .
Transport and Distribution
It has been shown that the active compound was present at high concentrations in Mycobacterium bovis BCG-induced granulomas .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the site of DprE1 activity, which would be the mycobacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
BTZ-043 is synthesized through a series of chemical reactions involving the formation of the benzothiazinone core. The synthetic route typically involves the nitration of a benzothiazine precursor, followed by various functional group modifications to achieve the desired structure. The reaction conditions often include the use of strong acids and bases, controlled temperatures, and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of BTZ-043 involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is cost-effective and efficient. This includes optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures to maintain the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
BTZ-043 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the nitro group present in the compound to form amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BTZ-043. These derivatives can have different biological activities and properties, making them useful for further research and development .
Scientific Research Applications
BTZ-043 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model for studying the synthesis and reactivity of benzothiazinones.
Biology: It is used to study the mechanisms of bacterial cell wall synthesis and the effects of inhibiting this process.
Medicine: BTZ-043 is being investigated as a potential new treatment for tuberculosis, especially for drug-resistant strains of Mycobacterium tuberculosis.
Industry: The compound’s unique properties make it a candidate for developing new antimicrobial agents and other pharmaceutical applications
Comparison with Similar Compounds
Similar Compounds
PBTZ169: Another benzothiazinone compound with similar anti-tuberculosis activity.
INH (Isoniazid): A first-line anti-tuberculosis drug that also targets the bacterial cell wall but through a different mechanism.
Rifampicin: An antibiotic used in combination with other drugs to treat tuberculosis, with a different mechanism of action
Uniqueness of BTZ-043
BTZ-043 stands out due to its high potency and selectivity for mycobacterial species. It has shown superior activity in preclinical models compared to other anti-tuberculosis drugs and has demonstrated synergistic effects when used in combination with drugs like rifampicin and bedaquiline. Its unique mechanism of action and low toxicity profile make it a promising candidate for further development .
Properties
IUPAC Name |
2-[(3S)-3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUIRORNXIOHQR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151286 | |
| Record name | BTZ-043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161233-85-7 | |
| Record name | 2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1161233-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BTZ-043 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1161233857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BTZ-043 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80151286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BTZ-043 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G55ZH52P57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of BTZ043 in Mycobacterium tuberculosis?
A1: this compound primarily targets decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in M. tuberculosis. [, , , , , , , , , , , , , ]
Q2: How does this compound interact with DprE1?
A2: this compound acts as a suicide inhibitor of DprE1. It forms a covalent semimercaptal adduct with the cysteine residue Cys387 located in the active site of the enzyme. [, , , , , ] This interaction irreversibly inactivates DprE1. [, ]
Q3: What are the downstream consequences of DprE1 inhibition by this compound?
A3: DprE1 inhibition prevents the formation of decaprenylphosphoryl arabinose (DPA), a crucial precursor for arabinan synthesis. [, , , ] Arabinan is an essential component of the mycobacterial cell wall. [, ] Disruption of arabinan synthesis ultimately leads to cell lysis and bacterial death. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H16F3N3O5S, and its molecular weight is 431.4 g/mol. []
Q5: Which structural features of this compound are crucial for its antimycobacterial activity?
A5: The sulfur atom and the nitro group at positions 1 and 8, respectively, are essential for this compound's activity. [] Modification of these groups leads to a significant reduction or complete loss of activity. [, , ]
Q6: How does the presence of the nitro group at position 8 contribute to the mechanism of action?
A6: The nitro group is crucial for the formation of the covalent adduct with Cys387 in the active site of DprE1. [, , ] Chemical studies suggest that thiolates, like the cysteine in DprE1, can induce the reduction of the nitro group to a nitroso intermediate, which then reacts with the enzyme. [, , ]
Q7: Have any this compound derivatives with improved properties been developed?
A7: Yes, researchers have synthesized various this compound derivatives, such as PBTZ169, which demonstrate improved potency, safety profiles, and pharmacokinetic properties compared to the parent compound. [, , ] Modifications often involve changes in the C-2 substituent to enhance solubility, bioavailability, and pharmacokinetic properties. [, ]
Q8: How potent is this compound against Mycobacterium tuberculosis in vitro?
A8: this compound exhibits potent bactericidal activity against M. tuberculosis in vitro with a minimum inhibitory concentration (MIC) of 1 ng/mL (2.3 nM) against the H37Rv strain. []
Q9: How effective is this compound against drug-resistant strains of M. tuberculosis?
A9: Importantly, this compound displays similar activity against a variety of drug-resistant M. tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. [, , , , , , ] This suggests that it is effective against strains resistant to existing therapies.
Q10: Has this compound demonstrated efficacy in animal models of tuberculosis?
A10: Yes, this compound significantly reduces bacterial burden in the lungs and spleens of infected mice in a chronic TB model. [, ] Notably, it also exhibits efficacy in guinea pig models, which develop granulomas similar to humans, showcasing its potential against intracellular M. tuberculosis. [, ]
Q11: Is this compound effective against intracellular Mycobacterium tuberculosis?
A11: Yes, this compound effectively kills intracellular M. tuberculosis in macrophages at concentrations lower than isoniazid and rifampicin. [] This is crucial as M. tuberculosis primarily resides within macrophages during infection.
Q12: What is the primary mechanism of resistance to this compound?
A12: The most common resistance mechanism involves mutations in the dprE1 gene, specifically the substitution of Cys387 with serine or glycine. [, , , ] These mutations prevent the formation of the covalent adduct with this compound, rendering the drug ineffective. [, ]
Q13: Does cross-resistance exist between this compound and other DprE1 inhibitors?
A13: Although mutations in DprE1 are the primary resistance mechanism for this compound, the development of cross-resistance to other chemically distinct DprE1 inhibitors might vary. Further research is needed to fully understand the potential for cross-resistance. []
Q14: Are there other mechanisms of resistance to this compound?
A14: Research in Mycobacterium smegmatis, a model organism for TB, identified the nitroreductase NfnB as contributing to BTZ resistance. [] NfnB inactivates this compound by reducing the critical nitro group to an amino group. [] While M. tuberculosis appears to lack similar nitroreductases, this finding highlights potential resistance pathways. [] Additionally, mutations in the rv0678 gene, which regulates a drug efflux pump, have been linked to low-level resistance to this compound and other DprE1 inhibitors. [, , ]
Q15: Does this compound undergo metabolism in vivo?
A16: Yes, this compound undergoes metabolism in vivo. Studies have shown that it can be reduced to its amino derivative, BTZ045, and potentially a hydroxylamine intermediate. [] Notably, these metabolites exhibit significantly lower antimycobacterial activity compared to the parent compound. []
Q16: Has in vivo dearomatization of this compound been observed?
A17: Yes, studies have identified a unique in vivo reduction process in mammals that leads to the formation of Meisenheimer complexes of this compound and its analog PBTZ169. [, ] This reversible dearomatization significantly impacts the compounds' pharmacokinetic properties. [, ]
Q17: Are there any drug delivery strategies being explored for this compound?
A18: One study explored encapsulating this compound within Ca3(PO4)2 nanocontainers using tocopherol (vitamin E) as a carrier. [] This approach aims to improve drug delivery and achieve higher local concentrations at the site of infection. [] Further research into targeted delivery strategies for this compound and its derivatives is warranted.
Q18: Have computational methods been employed to study this compound and its interactions?
A19: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted to investigate the binding mode of this compound with DprE1. [, , , , , ] These studies provide valuable insights into the drug-target interactions and aid in the design of novel derivatives with improved properties. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)











![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

